molecular formula C19H17Cl2N3O3 B14927154 2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B14927154
M. Wt: 406.3 g/mol
InChI Key: ZQSKJYWXOITBTQ-UHFFFAOYSA-N
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Description

4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of 3,4-dichlorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including alkylation and cyclization, to form the desired tricyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar compounds include:

4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C19H17Cl2N3O3/c1-9-6-15(22-23(9)8-10-2-3-11(20)12(21)7-10)24-18(25)16-13-4-5-14(27-13)17(16)19(24)26/h2-3,6-7,13-14,16-17H,4-5,8H2,1H3

InChI Key

ZQSKJYWXOITBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C4C3=O)O5

Origin of Product

United States

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